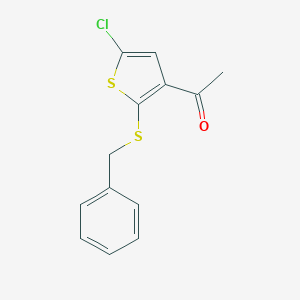

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Vue d'ensemble

Description

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzylthio group and a chlorine atom attached to the thiophene ring, along with an ethanone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylthio group (-SCH2C6H5) undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

Mechanistic Insight : Oxidation proceeds through electrophilic attack on sulfur, with peroxide agents generating reactive intermediates.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

Key Application : Reduced derivatives serve as intermediates for bioactive molecules like carbonic anhydrase inhibitors .

Nucleophilic Substitution

The chlorine atom at position 5 participates in SNAr reactions:

Kinetic Note : Electron-withdrawing ketone group enhances electrophilicity at C5, enabling substitutions under mild base conditions.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Benzodiazepine Formation

Reaction with o-phenylenediamine in PEG-400/NaOH:

textReaction: This compound + o-PDA → Thienyl benzo[b][1,4]diazepine Conditions: - Solvent: PEG-400 - Catalyst: NaOH (10 mol%) - Temp: 80°C - Time: 2.5 hr Yield: 90% Key Data: - IR: Disappearance of C=O (1660 cm⁻¹), new C=N (1615 cm⁻¹) - ¹H NMR: δ 4.11 (s, SCH2), 7.11–7.65 (m, aromatic H)

Green Chemistry Advantage : PEG-400 enables recyclability (3 cycles with <5% yield drop) .

Comparative Reactivity Table

| Position | Reactivity | Typical Reactions | Influencing Factors |

|---|---|---|---|

| C5-Cl | High (SNAr) | Amine/thiol substitution | EW effect from C3-ketone |

| C3-COCH3 | Moderate | Reduction, enolate formation | Steric hindrance from S-benzyl |

| S-Benzyl | Low | Oxidation (S→SO/ SO2) | Proximity to electron-rich thiophene |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is C₁₃H₁₁ClOS, with a molecular weight of 282.81 g/mol. Its structure features a thiophenic core substituted with a benzylthio group and a chlorinated moiety, which contribute to its biological activity.

Carbonic Anhydrase Inhibitors

One of the primary applications of this compound is in the development of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma and certain types of cancer .

Anticancer Agents

Recent studies have explored the synthesis of derivatives related to this compound for their anticancer properties. For instance, a study published in Medicinal Chemistry Research evaluated a series of compounds that included similar thiophenic structures against human cancer cell lines (MCF-7, HepG2, A549, and HeLa). The results indicated significant cytotoxicity and apoptosis induction in HeLa cells, suggesting that modifications around the thiophenic core can enhance anticancer activity .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase | Inhibitor | |

| Derivative A | HeLa Cells | IC50 = 0.37 µM | |

| Derivative B | MCF-7 Cells | IC50 = 0.73 µM | |

| Derivative C | A549 Cells | IC50 = 0.95 µM |

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

In a notable study, researchers synthesized various derivatives based on the structure of this compound to evaluate their anticancer potential. The study highlighted that specific substitutions on the thiophene ring significantly enhanced the compounds' potency against cancer cell lines compared to standard treatments like sorafenib .

Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition

Another investigation focused on understanding the mechanism by which this compound acts as a carbonic anhydrase inhibitor. The study utilized computational docking studies to confirm its binding affinity to the enzyme's active site, providing insights into its potential therapeutic applications in managing diseases associated with dysregulated carbonic anhydrase activity .

Mécanisme D'action

The mechanism of action of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The presence of the benzylthio group and the chlorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound, lacking the benzylthio and chlorine substituents.

2-Benzylthiothiophene: Similar structure but without the chlorine atom.

5-Chlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ethanone group.

Uniqueness: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is unique due to the combination of the benzylthio group, chlorine atom, and ethanone group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, with the molecular formula C13H11ClOS2 and CAS number 160982-09-2, is a thiophene derivative notable for its unique structural features, including a benzylthio group and a chlorine atom attached to the thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Weight : 282.81 g/mol

- Melting Point : Not available

- Solubility : Slightly soluble in chloroform and methanol

- Density : 1.33 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzylthio group and chlorine enhances its reactivity and binding affinity to proteins and enzymes. The thiophene ring allows for π-π interactions with aromatic amino acids, which may influence enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 0.004–20.00 mg/mL against various pathogens, suggesting strong antibacterial potential .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiophene Derivative A | 0.004 | Proteus mirabilis |

| Thiophene Derivative B | 20.00 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant properties of similar compounds have been evaluated using assays such as DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, indicating its potential protective effects against oxidative stress. While specific data for this compound is limited, its structural characteristics suggest it may possess comparable antioxidant capabilities .

Case Studies

A case study involving the synthesis of carbonic anhydrase inhibitors highlighted the use of this compound as a key reagent. This study demonstrated that modifications to the thiophene ring could enhance inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological processes .

Propriétés

IUPAC Name |

1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHIPPKDCMIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430975 | |

| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-09-2 | |

| Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.